Cadmium diethyldithiocarbamate
Description
Contextualization within Metal Dithiocarbamate (B8719985) Chemistry
Dithiocarbamates are a versatile class of monoanionic 1,1-dithiolate ligands that form stable complexes with a wide array of metals, including transition metals, main group elements, lanthanides, and actinides. bohrium.comresearchgate.netnih.gov Their general formula is R₂NCS₂⁻, and their chemical properties can be readily tuned by altering the 'R' substituents on the nitrogen atom. bohrium.cometdci.org This adaptability allows for the creation of a diverse range of complexes with varied solubility and electronic properties. bohrium.cometdci.org
The synthesis of dithiocarbamate salts is typically straightforward, often involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. bohrium.com These ligands are known for their strong chelating ability, usually binding to metal ions in a symmetrical, bidentate fashion through the two sulfur atoms. researchgate.netetdci.org This forms a stable four-membered chelate ring. etdci.org While this is the most common coordination mode, others such as monodentate and bridging have also been observed. researchgate.net
Dithiocarbamate ligands are effective at stabilizing metals in various oxidation states. bohrium.comnih.gov This is attributed to the resonance between the dithiocarbamate and thioureide forms, which allows them to act as either soft or hard donors. bohrium.com The chemistry of metal dithiocarbamates is extensive, with applications ranging from industrial processes to medicinal chemistry. researchgate.netscispace.com
Within this broad family, cadmium diethyldithiocarbamate (B1195824) exemplifies the characteristic features of metal dithiocarbamate complexes. It is a stable compound where the cadmium ion is chelated by the diethyldithiocarbamate ligands. mdpi.comresearchgate.net The study of its structure and reactivity provides valuable insights into the coordination chemistry of dithiocarbamates with Group 12 elements. mdpi.comtandfonline.commdpi.com
Table 1: General Properties of Dithiocarbamate Ligands
| Property | Description |
|---|---|
| Ligand Type | Monoanionic 1,1-dithiolate |
| General Formula | R₂NCS₂⁻ |
| Common Synthesis | Reaction of a secondary amine with carbon disulfide in a basic solution. bohrium.com |
| Primary Binding Mode | Symmetrical bidentate chelation through the two sulfur atoms. researchgate.netnih.gov |
| Key Feature | Ability to stabilize a wide range of metal ions in various oxidation states. bohrium.comnih.govetdci.org |
Scope and Significance in Contemporary Research
The primary significance of cadmium diethyldithiocarbamate in modern chemical research lies in its role as a single-source precursor for the synthesis of cadmium sulfide (B99878) (CdS) nanomaterials. smolecule.comingentaconnect.combenthamdirect.com Cadmium sulfide is a crucial II-VI semiconductor with a direct band gap of 2.42 eV, making it highly valuable for applications in optoelectronics, including light-emitting diodes (LEDs), solar cells, and photodetectors. smolecule.comnih.gov
The use of single-source precursors like this compound offers several advantages for nanomaterial synthesis. The thermal decomposition of this complex under controlled conditions allows for the formation of high-purity CdS nanostructures with well-defined morphologies, such as nanoparticles, nanowires, and thin films. smolecule.comnih.govresearchgate.net Researchers can control the size and shape of the resulting CdS nanocrystals by manipulating reaction parameters like temperature, time, and the type of capping agents or solvents used. nih.govingentaconnect.com
For instance, the thermal decomposition of this compound in the presence of capping agents like hexadecylamine (B48584) (HDA) or oleylamine (B85491) (OLA) has been shown to produce spherical or oval-shaped CdS nanoparticles with sizes in the quantum dot regime. nih.govresearchgate.net Studies have demonstrated that by adjusting the reaction temperature, it is possible to control the crystal structure of the resulting nanomaterials, for example, to retain a zinc-blende structure for CdSe/CdS core/shell nanocrystals. nih.gov
The thermal behavior of this compound has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which confirm its decomposition to form cadmium sulfide. researchgate.nettandfonline.commdpi.com This predictable decomposition pathway is fundamental to its utility as a precursor. researchgate.net
Beyond its primary application in nanomaterial synthesis, this compound is also used in other research areas. It has been investigated for its potential role in photocatalytic hydrogen production. smolecule.comchemicalbook.com The compound's ability to form complexes is also utilized in analytical chemistry. smolecule.com
Table 2: Research Applications of this compound
| Application Area | Description of Research Focus | Key Findings |
|---|---|---|
| Nanomaterial Synthesis | Used as a single-source precursor for Cadmium Sulfide (CdS) and Cadmium Selenide (CdSe) nanomaterials. smolecule.comnih.gov | Enables the production of high-purity nanoparticles, nanowires, and thin films with controlled size and morphology. smolecule.comnih.govresearchgate.net |
| Photocatalysis | Investigated as a promoter in photocatalytic processes. smolecule.comchemicalbook.com | Can facilitate electron transfer reactions for applications like hydrogen production. smolecule.com |
| Coordination Chemistry | Studied to understand the structural and bonding properties of dithiocarbamate complexes. mdpi.comsioc-journal.cn | Forms dimeric and polymeric structures, and its chelating ability is influenced by steric and electronic factors. mdpi.comsioc-journal.cn |
Structure
3D Structure of Parent
Properties
IUPAC Name |
cadmium(2+);N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Cd/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOALHQRKUYNIC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CdN2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream-colored solid; Insoluble in water; [HSDB] Powder; Slightly soluble in water; [MSDSonline] | |
| Record name | Cadmium, bis(diethyldithiocarbamato)- | |
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Solubility |
Mostly soluble in benzene, carbon disulfide, chloroform; insoluble in gasoline, Insoluble in water | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 210 | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
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Density |
1.39 | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 210 | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
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Color/Form |
White to cream-colored rods | |
CAS No. |
14239-68-0 | |
| Record name | Cadmium diethyldithiocarbamate | |
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| Record name | Cadmium, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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| Record name | Cadmium bis(diethyldithiocarbamate) | |
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| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
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Melting Point |
255 °C | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 210 | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Precursor Chemistry of Cadmium Diethyldithiocarbamate
General Synthetic Routes and Optimization
The primary method for synthesizing cadmium diethyldithiocarbamate (B1195824), [Cd(S₂CNEt₂)₂], involves a straightforward precipitation reaction. This is typically achieved by reacting a water-soluble cadmium salt, such as cadmium nitrate (B79036), cadmium chloride, or cadmium acetate, with sodium diethyldithiocarbamate in an aqueous or alcoholic medium. nih.govnih.govrsc.orgacs.org For instance, an aqueous solution of cadmium nitrate tetrahydrate can be treated with an aqueous solution of sodium diethyldithiocarbamate, leading to the formation of a white precipitate of the desired complex. rsc.orgchalcogen.ro The product is then collected through filtration, washed, and dried. rsc.org
One common synthetic approach involves dissolving sodium diethyldithiocarbamate trihydrate in methanol (B129727) and adding it to a methanolic solution of a cadmium(II) salt, like cadmium nitrate, at room temperature with stirring. acs.org Another documented method uses a dichloromethane/water mixture for the reaction between a metal chloride and sodium diethyldithiocarbamate. researchgate.net The resulting complex is a white to cream-colored solid that is generally insoluble in water. nih.gov
Optimization of the synthesis primarily revolves around ensuring the complete reaction and purity of the final product. Stirring the reaction mixture for a sufficient period, typically several hours, helps to ensure the reaction goes to completion. rsc.orgchalcogen.ro The purity of the product is enhanced by washing the precipitate multiple times, often with distilled water or methanol, to remove any unreacted starting materials or byproducts. rsc.orgacs.org The order of reagent addition generally does not influence the final product, as long as the stoichiometry is correct. nih.gov
Utilization as Single-Source Precursors for Material Synthesis
Cadmium diethyldithiocarbamate is highly valued as a single-source precursor (SSP). This means that the single compound contains both the cadmium and sulfur elements required to form cadmium sulfide (B99878) (CdS), simplifying the synthesis of this important semiconductor material. The use of SSPs like this compound allows for the production of high-quality nanocrystals with controlled morphologies. nih.gov
Formation of Cadmium Sulfide (CdS) Nanoparticles
The thermal decomposition (thermolysis) of this compound in high-boiling point coordinating solvents is a principal method for producing CdS nanoparticles. nih.gov In this process, the complex is heated in the presence of a capping agent, such as hexadecylamine (B48584) (HDA) or oleylamine (B85491) (OLA), which controls the growth and prevents the agglomeration of the nanoparticles. nih.govchalcogen.ro The choice of capping agent and reaction temperature significantly influences the morphology of the resulting CdS nanocrystals, which can range from spheres and ovals to rods, bipods, and tripods. nih.govchalcogen.ro For example, thermolysis in HDA can yield elongated particles like rods, while using trioctylphosphine (B1581425) oxide (TOPO) as the capping material tends to produce spherical particles. researchgate.net A rapid synthesis route involves the thermal decomposition of the complex in olive oil with a catalytic amount of hexadecylamine (HDA). benthamdirect.comingentaconnect.com
Synthesis of Octadecylamine-Capped Cadmium Nanoparticles
Octadecylamine (ODA) is another long-chain amine frequently used as a capping agent in the synthesis of CdS quantum dots from this compound precursors. chalcogen.ro In a typical synthesis, the this compound complex is dispersed in oleic acid and then introduced into hot ODA (e.g., at temperatures of 120 °C, 180 °C, or 220 °C). chalcogen.ro The system is kept under a nitrogen atmosphere and stirred for an hour to facilitate the decomposition of the precursor and the formation of ODA-capped CdS nanoparticles. chalcogen.ro The resulting nanoparticles are then isolated by adding a solvent like methanol to remove the excess ODA. chalcogen.ro The use of ODA as a capping agent has been shown to produce CdS quantum dots with particle sizes in the range of 1.9 to 5.2 nm. chalcogen.ro
Applications in Thin Film Deposition and Metal-Organic Chemical Vapor Deposition (MOCVD)
This compound serves as an effective single-source precursor for the deposition of CdS thin films using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and aerosol-assisted chemical vapor deposition (AACVD). jkps.or.krresearchgate.netjust.edu.cn In low-pressure MOCVD (LP-MOCVD), the complex is vaporized and transported to a heated substrate where it decomposes to form a thin film of CdS. jkps.or.kr This method allows for the growth of CdS films at relatively low temperatures. jkps.or.kr For instance, CdS thin films have been successfully grown on glass substrates using this precursor. jkps.or.kr The resulting films typically exhibit the hexagonal wurtzite crystal structure of CdS. jkps.or.krresearchgate.net The thermal stability of the precursor is a key factor; this compound has a melting point of approximately 250 °C and a decomposition temperature of 285 °C, making it suitable for MOCVD processes. jkps.or.kr The precursor has also been used to fabricate well-aligned CdS nanotubes within porous anodic alumina (B75360) (PAA) templates by pyrolyzing it at 400 °C. just.edu.cn
Influence of Reaction Parameters on Product Characteristics
The characteristics of the final material derived from this compound are highly dependent on the reaction parameters during its decomposition.
| Parameter | Variation | Effect on Product |
| Temperature | Increasing thermolysis temperature | Can vary the band gap and morphology of CdS nanostructures. researchgate.net In MOCVD, the growth rate increases with substrate temperature up to a certain point (e.g., 430 °C) before saturating or decreasing due to re-evaporation. jkps.or.kr |
| Capping Agent | Hexadecylamine (HDA) vs. Oleylamine (OLA) | HDA tends to promote the formation of non-spherical shapes like rods, bipods, and tripods. nih.govchalcogen.ro OLA typically yields spherical and oval-shaped particles. nih.gov |
| Synthesis Method | Microwave Irradiation vs. Conventional Heating | Using a related precursor (cadmium pyrrolidine (B122466) dithiocarbamate), microwave irradiation produced disordered close-packed structures, while conventional heating resulted in wurtzite hexagonal phase nanorods. researchgate.net |
Varying the reaction temperature during the thermolysis of the precursor can produce CdS nanoparticles with different sizes and, consequently, different optical properties due to quantum confinement effects. researchgate.net The choice of capping agent is also critical; HDA is known to promote the growth of anisotropic, non-spherical nanoparticles, whereas OLA and TOPO tend to result in more isotropic, spherical particles. nih.govchalcogen.roresearchgate.net For MOCVD, the substrate temperature directly impacts the film's growth rate and crystallinity. jkps.or.kr
Design and Synthesis of Homoleptic and Heteroleptic Cadmium Dithiocarbamate (B8719985) Complexes
Beyond the basic this compound, a variety of related complexes can be synthesized, which are broadly classified as homoleptic or heteroleptic.
Homoleptic complexes contain only one type of ligand. nih.gov In this context, homoleptic cadmium dithiocarbamate complexes consist of a central cadmium ion coordinated solely by dithiocarbamate ligands, such as in [Cd(S₂CNR₂)₂]. researchgate.netbohrium.com These are synthesized by the direct reaction of a cadmium salt with two equivalents of the corresponding dithiocarbamate salt, as described in section 2.1. chalcogen.roresearchgate.net These complexes are often dimeric in the solid state. researchgate.net
Heteroleptic complexes , on the other hand, contain more than one type of ligand. nih.gov These are formed by introducing an additional ligand, often a neutral donor like a tertiary phosphine (B1218219) (e.g., triphenylphosphine (B44618), dppe) or a nitrogen-based ligand (e.g., 2,2′-bipyridine, 1,10-phenanthroline), to a homoleptic cadmium dithiocarbamate complex. bohrium.commdpi.comresearchgate.net For example, heteroleptic complexes like [Cd(dtc)₂(L)] or [Cd(dtc)₂(L)₂] can be synthesized by reacting the pre-formed homoleptic complex [Cd(dtc)₂] with the desired secondary ligand (L). mdpi.comresearchgate.net The synthesis of these mixed-ligand complexes expands the structural diversity and can modify the electronic and thermal properties of the precursor, potentially influencing the characteristics of the nanomaterials produced from them. researchgate.netmdpi.com
Coordination Chemistry and Structural Elucidation of Cadmium Diethyldithiocarbamate Complexes
Ligand Versatility and Chelating Properties of Diethyldithiocarbamate (B1195824)
The diethyldithiocarbamate ([S₂CNEt₂]⁻) ligand is a mono-anionic species renowned for its exceptional coordination and chelating capabilities. wikipedia.orgnih.gov This versatility stems from the presence of two sulfur donor atoms, which possess lone pairs of electrons available for forming coordinate bonds with metal ions. nih.gov As a "soft" ligand, it preferentially binds to soft metal ions like cadmium(II), in accordance with Hard-Soft Acid-Base (HSAB) theory. wikipedia.org
A key feature of the dithiocarbamate (B8719985) ligand is the delocalization of π-electrons across the S₂C-N fragment. researchgate.net This is represented by the resonance between the dithiocarbamate and thioureide forms, which contributes to the stability of the metal complexes. nih.gov This electronic flexibility allows the ligand to stabilize metal ions in various oxidation states. nih.gov The two sulfur atoms enable the ligand to act as a potent chelating agent, forming a stable four-membered ring with the metal center. nih.gov This chelating ability is a cornerstone of its extensive use in coordination chemistry. nih.govsysrevpharm.org
| Property | Description |
| Ligand Type | Mono-anionic, 1,1-dithiolate |
| Donor Atoms | Two Sulfur Atoms |
| Chelating Ability | Strong, forms a four-membered ring (M-S-C-S) |
| Electronic Nature | π-electron delocalization across the S₂CN moiety |
| HSAB Classification | Soft Ligand |
Modes of Ligand Coordination to Cadmium(II)
The most common coordination mode for the diethyldithiocarbamate ligand is bidentate chelation, where both sulfur atoms bind to a single cadmium ion. nih.govwikipedia.org In an ideal symmetrical coordination, the two Cd-S bond lengths are essentially equal, and the ligand is said to be isobidentate. This symmetric binding is prevalent in many simple monomeric complexes like bis(diethyldithiocarbamate)cadmium(II). nih.gov
However, asymmetrical or anisobidentate coordination is also observed. nih.gov In this mode, the two sulfur atoms are still bonded to the same metal center, but the Cd-S bond distances are significantly different. This asymmetry can be induced by various factors, including steric hindrance from other ligands in the coordination sphere or crystal packing effects that distort the geometry.
Although less common than the chelating mode, monodentate coordination is a known binding pattern for dithiocarbamate ligands. nih.govnih.gov In this arrangement, only one of the two sulfur atoms forms a bond with the cadmium center, while the other remains uncoordinated. researchgate.net This mode is often observed in mixed-ligand complexes where steric crowding or the electronic preferences of co-ligands favor single-point attachment. researchgate.net For instance, in certain cadmium complexes containing bulky phosphine (B1218219) ligands, the diethyldithiocarbamate may coordinate in a monodentate fashion to accommodate the steric demands of the phosphines. researchgate.net
The diethyldithiocarbamate ligand can also act as a bridging ligand, connecting two or more cadmium centers to form dimeric, oligomeric, or polymeric structures. wikipedia.org This bridging can occur in several ways. A common architecture involves the ligand chelating one cadmium ion while simultaneously using one of its sulfur atoms to bond to an adjacent cadmium ion. Another possibility is for each sulfur atom to bond to a different metal center, thus bridging the two. These bridging modes are fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers. wikipedia.org For example, in some dimeric cadmium dithiocarbamate structures, the ligands can be both chelating and bridging, leading to more complex, polynuclear arrangements. researchgate.net
| Coordination Mode | Description of Cd-S Bonding | Resulting Structure |
| Symmetrical Bidentate | Both sulfur atoms bind to one Cd(II) ion with nearly equal Cd-S bond lengths. | Monomeric complexes |
| Asymmetrical Bidentate | Both sulfur atoms bind to one Cd(II) ion with unequal Cd-S bond lengths. | Distorted monomeric complexes |
| Monodentate | Only one sulfur atom binds to the Cd(II) ion. | Often found in sterically crowded, mixed-ligand complexes. |
| Bridging | Ligand connects two or more Cd(II) centers. | Dimers, oligomers, or coordination polymers. |
Geometrical Arrangements and Coordination Numbers of Cadmium(II) Centers
The Cadmium(II) ion, with its filled d¹⁰ electronic configuration, does not have crystal field stabilization energy preferences and can thus adopt a variety of coordination numbers and geometries. researchgate.net The specific arrangement is influenced by the nature of the ligands, their steric bulk, and the stoichiometry of the complex. In diethyldithiocarbamate complexes, coordination numbers of four, five, and six are common for cadmium. researchgate.net
A four-coordinate tetrahedral geometry is a particularly common and stable arrangement for Cadmium(II) complexes. nih.govresearchgate.net In the context of diethyldithiocarbamate, the archetypal complex, bis(diethyldithiocarbamate)cadmium(II), [Cd(S₂CNEt₂)₂], often features a cadmium center with a coordination number of four. Each of the two bidentate ligands provides two sulfur donor atoms, resulting in a CdS₄ core. researchgate.net
The geometry is typically not perfectly tetrahedral but is distorted. researchgate.netresearchgate.net This distortion arises from the geometric constraints of the four-membered chelate ring formed by the ligand, which has a small "bite angle" (the S-Cd-S angle within the chelate ring). This angle is significantly smaller than the ideal tetrahedral angle of 109.5°, causing the other S-Cd-S angles in the coordination sphere to adjust, leading to a distorted tetrahedral arrangement. sysrevpharm.org Theoretical calculations on certain cadmium dithiocarbamate complexes have confirmed a distorted tetrahedral geometry as the optimized structure. researchgate.net
| Feature | Description |
| Metal Center | Cadmium(II) (d¹⁰ configuration) |
| Common Coordination Number | 4 |
| Geometry | Distorted Tetrahedral |
| Coordination Core | CdS₄ |
| Source of Distortion | Small bite angle of the chelating diethyldithiocarbamate ligand. |
Five-Coordinate Geometries (e.g., Trigonal Bipyramidal, Square Pyramidal Distortions)
The cadmium center in diethyldithiocarbamate complexes is not restricted to four-coordination and frequently expands its coordination sphere to accommodate a fifth ligand, leading to five-coordinate geometries. These geometries typically manifest as either trigonal bipyramidal or, more commonly, square pyramidal structures, often with significant distortions from idealized polyhedra.
The formation of a five-coordinate species is often observed in the presence of a monodentate ancillary ligand. For instance, the reaction of a cadmium dithiocarbamate with pyridine (B92270) can yield a crystalline adduct where the cadmium atom coordinates to four sulfur atoms from the two dithiocarbamate ligands and one nitrogen atom from the pyridine molecule. rsc.orgresearchgate.net In such structures, the geometry around the cadmium center is best described as a distorted square pyramidal or tetragonal pyramidal environment. researchgate.netresearchgate.net Typically, the two bidentate dithiocarbamate ligands form the basal plane of the pyramid with their four sulfur atoms, while the nitrogen atom of the pyridine ligand occupies the apical position. researchgate.net The degree of distortion from an ideal square pyramid can be influenced by factors such as the steric bulk of the substituents on the dithiocarbamate ligand.
While less common, trigonal bipyramidal distortions can also occur. The preference for square pyramidal over trigonal bipyramidal geometry is often dictated by the electronic configuration of the metal and the nature of the coordinating ligands. In some dimeric cadmium dithiocarbamate structures, the cadmium centers can also adopt a five-coordinate geometry. researchgate.net
Hexacoordinated and Octahedral Structures
Expansion of the coordination sphere of cadmium diethyldithiocarbamate to a hexacoordinated state is commonly achieved through the formation of adducts with bidentate or two monodentate ancillary ligands. This results in an octahedral or distorted octahedral geometry around the Cd(II) ion. researchgate.net
A classic example is the reaction of this compound with bidentate nitrogen-donor ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy). researchgate.net In these complexes, the cadmium atom is chelated by the two nitrogen atoms of the phen or bipy ligand and the four sulfur atoms of the two diethyldithiocarbamate ligands, resulting in a [CdS₄N₂] coordination core. nih.gov Similarly, the coordination of two molecules of a monodentate ligand, such as pyridine, can also lead to a six-coordinate geometry. researchgate.net
The resulting structures are generally distorted octahedra. This distortion arises from the geometric constraints imposed by the chelating ligands, particularly the small bite angle of the dithiocarbamate ligand. Key geometric parameters, such as the Cd–S and Cd–N bond lengths, define the precise nature of the coordination polyhedron. For example, in a polymeric structure involving a bridging bipyridyl-type ligand, the cadmium center can achieve a hexacoordinated environment with four sulfur atoms from two dithiocarbamate ligands and two nitrogen atoms from two different bridging ligands, leading to the formation of a coordination polymer.
Formation of Adducts with Ancillary Ligands
The parent this compound complex, [Cd(S₂CNEt₂)₂], often exists as a dimer. This dimeric structure can be readily cleaved by the introduction of Lewis bases, which act as ancillary ligands, leading to the formation of monomeric adducts with higher coordination numbers. researchgate.net
Nitrogen-containing Lewis bases are extensively used to form stable adducts with this compound. The nature of the resulting complex depends on whether the N-donor ligand is monodentate or bidentate.
Monodentate Ligands (Pyridine, 4-Picoline): Pyridine and its derivatives, like 4-picoline, typically form five-coordinate or six-coordinate adducts. With one equivalent of pyridine, a five-coordinate, square pyramidal complex of the type [Cd(S₂CNEt₂)₂(py)] is often formed. rsc.orgresearchgate.net The addition of a second equivalent can lead to a six-coordinate, distorted octahedral species, [Cd(S₂CNEt₂)₂(py)₂]. researchgate.net
Bidentate Ligands (2,2'-Bipyridine, 1,10-Phenanthroline): Bidentate ligands such as 2,2'-bipyridine and 1,10-phenanthroline chelate to the cadmium center to form stable, six-coordinate octahedral complexes with the general formula [Cd(S₂CNEt₂)₂(N-N)], where N-N represents the bidentate ligand. researchgate.netresearchgate.net The formation of these adducts is a common strategy to break down the polymeric or dimeric nature of the parent cadmium dithiocarbamate complex. researchgate.net The resulting mixed-ligand complexes are often highly crystalline and amenable to single-crystal X-ray diffraction studies. researchgate.net
| Ligand | Type | Resulting Coordination Number | Typical Geometry | Example Formula |
| Pyridine | Monodentate | 5 or 6 | Square Pyramidal or Distorted Octahedral | [Cd(S₂CNEt₂)₂(py)] |
| 4-Picoline | Monodentate | 5 or 6 | Square Pyramidal or Distorted Octahedral | Not specified |
| 2,2'-Bipyridine | Bidentate | 6 | Distorted Octahedral | [Cd(S₂CNEt₂)₂(bipy)] |
| 1,10-Phenanthroline | Bidentate | 6 | Distorted Octahedral | [Cd(S₂CNEt₂)₂(phen)] |
Tertiary phosphines are another important class of ancillary ligands capable of forming adducts with cadmium dithiocarbamates. mdpi.com These "soft" phosphorus donors coordinate effectively to the "soft" Cd(II) center. Both monodentate phosphines, like triphenylphosphine (B44618) (PPh₃), and bidentate phosphines can be utilized.
For instance, a complex of the type [Cd(dtc)₂(PPh₃)₂] has been synthesized, where the cadmium ion is coordinated to two dithiocarbamate ligands and two triphenylphosphine ligands. mdpi.com In such cases, the resulting geometry around the cadmium center is typically a distorted tetrahedron. Computational studies on these complexes have provided insights into their structure and bonding. For example, calculations of bond angles in [Cd(PAC-dtc)₂(PPh₃)₂] (where PAC-dtc is N-picolyl-amine dithiocarbamate) show a P-Cd-P angle of 109.2° and an S-Cd-S angle of 120.9°, indicating a departure from ideal tetrahedral geometry. mdpi.com The use of chelating diphosphine ligands can lead to greater distortion due to the geometric constraints of the chelate ring. mdpi.com
The formation of adducts with ancillary ligands significantly alters the coordination environment of the cadmium atom, leading to changes in both molecular geometry and electronic properties. The primary structural change is an increase in the coordination number from four (in the hypothetical monomer) or five (in the dimer) to five or six in the adduct.
This change in coordination is accompanied by modifications in bond lengths and angles. For example, the coordination of a pyridine molecule to form a five-coordinate adduct typically leads to an elongation of the Cd–S bonds compared to those in the parent four-coordinate complex, reflecting the increased electron density at the metal center.
Computational methods, such as Natural Bond Orbital (NBO) analysis, have been used to quantify the electronic changes upon adduct formation. mdpi.com These studies show that there is a charge transfer from the ancillary ligand (e.g., phosphine) to the cadmium metal center. This ligand-to-metal charge transfer (LMCT) reduces the positive charge on the cadmium ion. For example, in a calculated phosphine adduct, the NBO charge on the Cd atom was found to be +1.26, a significant reduction from its formal +2 oxidation state, confirming the electron-donating nature of the phosphine ligand. mdpi.com
Dimeric and Polymeric Structural Motifs
In the absence of strong coordinating solvents or ancillary ligands, this compound, [Cd(S₂CNEt₂)₂], predominantly exists as a centrosymmetric dimer, [{Cd(S₂CNEt₂)₂}₂]. researchgate.net In this dimeric structure, the dithiocarbamate ligands exhibit two different coordination modes. Some ligands act as simple bidentate chelators to one cadmium atom, while others bridge the two cadmium centers. This bridging interaction leads to five-coordinate cadmium centers within the dimer. researchgate.net
The formation of coordination polymers is another structural motif observed for cadmium dithiocarbamate complexes, typically when a bridging ancillary ligand is incorporated. For example, reacting this compound with a ligand like trans-1,2-bis(4-pyridyl)ethylene, which has nitrogen donors at both ends, can link the [Cd(S₂CNEt₂)₂] units into an infinite one-dimensional chain. In such a polymeric structure, the cadmium atom becomes hexacoordinated, bonded to four sulfur atoms from the two chelating dithiocarbamate ligands and to two nitrogen atoms from two different bridging ligands. Similarly, other bridging diamine ligands can create polymeric networks, and the dimensionality of these networks (e.g., 1D chains, 2D sheets) depends on the geometry of the bridging ligand. rsc.org The formation of these dimeric and polymeric structures is a key feature of the structural chemistry of cadmium dithiocarbamates, which can be tailored by the addition of suitable ancillary ligands that either break down or link the fundamental monomeric units. rsc.orgresearchgate.netresearchgate.net
Metal-Ligand Bonding Analysis (e.g., Cd-S and Cd-Halide Bond Lengths)
The structural chemistry of this compound complexes is fundamentally defined by the nature and length of the coordinate bonds between the central cadmium atom and the donor atoms of the ligands. Analysis of these bond lengths, primarily the Cadmium-Sulfur (Cd-S) bonds, provides critical insight into the coordination geometry, stability, and reactivity of the complexes.
In the linear polymeric structure of [Cd(S2CNEt2)2(trans-NC5H4C(H)C(H)C5H4N)]∞, where the cadmium atom is in a distorted octahedral geometry, the four Cd-S bond lengths are 2.6475(9) Å, 2.6685(9) Å, 2.6641(10) Å, and 2.6711(9) Å. The presence of other ligands in the coordination sphere influences these distances. For instance, in mixed ligand complexes containing tertiary phosphines, Cd-S bond lengths have been reported in the range of 2.50 Å to 2.54 Å. mdpi.com This variation highlights how the electronic and steric properties of co-ligands modulate the Cd-S interaction.
The coordination mode of the dithiocarbamate ligand itself is a crucial determinant of bond length. In binuclear complexes such as cadmium dipropyldithiocarbamate, [Cd2{S2CN(C3H7)2}4], the ligands exhibit different structural functions, being coordinated in both a bidentate terminal fashion and a bridging/terminal mode. researchgate.net This leads to a differentiation between Cd-S bonds involved in chelation to a single cadmium atom and those that bridge to a neighboring metal center, with bridging bonds typically being longer.
Interactive Table: Representative Cd-S Bond Lengths in Cadmium Dithiocarbamate Complexes Press "play" to cycle through the data.
| Complex Structure | Cd-S Bond Lengths (Å) | Reference |
|---|---|---|
| Polymeric [Cd(S2CNEt2)2(bpe)]∞ | 2.6475, 2.6685, 2.6641, 2.6711 | |
| Mixed-Ligand Phosphine Complex 1 | 2.50, 2.52 | mdpi.com |
| Mixed-Ligand Phosphine Complex 2 | 2.52, 2.54 | mdpi.com |
Information on mixed-ligand this compound complexes also containing halide ligands is less common. However, structural studies of other cadmium halide complexes provide context for typical Cd-Halide bond lengths. For example, in one-dimensional polymeric cadmium halide complexes with di-2-pyridyl ketone oxime, Cd-Cl and Cd-Br bonds are observed, with some halides acting as terminal ligands and others as bridging ligands between adjacent cadmium centers. semanticscholar.org In these structures, neighboring Cd(II) atoms are doubly bridged by both the oxime ligand and halide atoms, resulting in a distorted octahedral coordination at each metal. semanticscholar.org
Conformational Dynamics and Flexibility of Cadmium Dithiocarbamate Complexes
The diethyldithiocarbamate ligand is recognized for its conformational flexibility, which allows it to form a wide variety of structurally diverse complexes with cadmium. researchgate.netnih.gov This flexibility is a key factor in the coordination chemistry of cadmium, enabling the formation of structures ranging from simple monomers to complex binuclear and polymeric assemblies. sysrevpharm.org
The versatility of the dithiocarbamate ligand stems from its ability to adopt multiple coordination modes. nih.gov While it most commonly binds to a metal in a symmetrical, bidentate chelating fashion through its two sulfur atoms, other modes are well-documented. nih.govsysrevpharm.org These include:
Monodentate Coordination: Where only one sulfur atom of the ligand coordinates to the cadmium center.
Anisobidentate Coordination: An asymmetrical chelation where the two Cd-S bond lengths are significantly different.
Bidentate Bridging: Where the ligand coordinates to two different metal centers, often forming dimeric or polymeric structures. sysrevpharm.org
A prime example of this flexibility is seen in binuclear complexes where both chelating and bridging coordination modes coexist within the same molecule. researchgate.net In the cadmium dipropyldithiocarbamate dimer, the central eight-membered [Cd2S4C2] ring adopts a chair conformation, a direct consequence of the flexible coordination of the bridging dithiocarbamate groups. researchgate.net The ability of the ligand backbone to adopt different conformations can be a determining factor in whether a complex remains monomeric or forms a dimer. mdpi.com
Advanced Spectroscopic Characterization of Cadmium Diethyldithiocarbamate Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the cadmium diethyldithiocarbamate (B1195824) molecule. Theoretical and experimental studies have been conducted to assign the vibrational modes of the bis(diethyldithiocarbamate)Cd(II) complex. nih.gov
Infrared spectroscopy is particularly sensitive to the vibrations of the dithiocarbamate (B8719985) ligand upon coordination to the cadmium ion. The stretching vibration of the C–N bond, often referred to as the "thioureide" band, is a key diagnostic marker. Its frequency provides insight into the double-bond character of the C–N bond. Another critical vibrational mode is the C=S stretching, which typically appears as one or two bands depending on the coordination symmetry of the dithiocarbamate ligand.
In cadmium(II) complexes with dithiocarbamate ligands, the thiocarbonyl stretching vibration of the CS₂ group is observed in the range of 694–700 cm⁻¹ and 987–1036 cm⁻¹. mdpi.com The presence of bands in these regions suggests that the dithiocarbamate ligand coordinates in a monodentate fashion through a sulfur atom. mdpi.com
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| ν(C–N) | Data not available in search results | Indicates the double-bond character of the carbon-nitrogen bond. |
| ν(CS₂) | 694–700 and 987–1036 mdpi.com | Characterizes the thiocarbonyl stretching, providing insight into the ligand's coordination mode. |
Raman spectroscopy complements IR spectroscopy by providing information on the vibrations of the molecule. nih.gov In the study of cadmium diethyldithiocarbamate, Surface-Enhanced Raman Scattering (SERS) has been utilized to investigate the interactions of the complex's normal modes on silver surfaces. nih.gov The analysis of FT-Raman spectra, in conjunction with DFT calculations, has been crucial for the assignment of fundamental vibrational modes and for validating the pseudo-tetrahedral molecular structure around the Cd(II) cation. nih.gov While specific Raman shift values for this compound were not detailed in the provided search results, it is noted that complexation with metal ions generally does not produce significant spectral changes in the Raman spectrum of the diethyldithiocarbamate ligand, unlike the distinct shifts observed with copper ions. nih.gov
| Technique | Key Findings |
| FT-Raman Spectroscopy | Used alongside FT-IR for the assignment of theoretical and experimental vibrational bands of the [Cd(DDTC)₂] complex. nih.gov |
| Surface-Enhanced Raman Scattering (SERS) | Employed to study the interactions of the complex's normal modes on nano-structured silver surfaces. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of the nuclei within the ethyl groups of the diethyldithiocarbamate ligand.
The ¹H NMR spectrum of this compound complexes provides information on the protons of the ethyl groups. For a related mixed-ligand complex, [Cd(PCA-dtc)₂(PPh₃)₂], the protons of the CH₂ and NH groups of the dithiocarbamate ligand appear at chemical shifts of δH 4.25 and 10.45 ppm, respectively. mdpi.com Studies on mixed-ligand complexes of cadmium(II) diethyldithiocarbamates with nitrogen-containing heterocycles have also been investigated using ¹H NMR spectroscopy. iaea.org
| Proton Environment | Chemical Shift (δ, ppm) | Associated Complex |
| -CH₂- (Methylene) | 4.25 mdpi.com | [Cd(PCA-dtc)₂(PPh₃)₂] |
| -NH- | 10.45 mdpi.com | [Cd(PCA-dtc)₂(PPh₃)₂] |
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the complex. This includes the carbons of the ethyl groups (-CH₂) and (-CH₃), as well as the carbon of the dithiocarbamate backbone (NCS₂). The chemical shift of the NCS₂ carbon is particularly indicative of the electronic structure and bonding within the dithiocarbamate ligand. While specific chemical shift values for this compound were not available in the search results, general studies on dithiocarbamate complexes have been performed using ¹³C NMR to understand bonding characteristics. acs.org
| Carbon Environment | Chemical Shift (δ, ppm) |
| -CH₂- (Methylene) | Data not available in search results |
| -CH₃ (Methyl) | Data not available in search results |
| -NCS₂- | Data not available in search results |
Electronic Spectroscopy
Electronic spectroscopy, typically using UV-Visible light, probes the electronic transitions within the molecule. For this compound, these spectra are characterized by charge transfer bands. nih.gov Good agreement has been found between calculated and experimental UV-Vis spectra for the [Cd(DDTC)₂] complex. nih.gov In a related complex, bis-thiosemicarbazone with Cd(II), a peak absorption at 290 nm was observed, which was attributed to the coordination of the C=N group to the cadmium ion. nih.gov The study of electronic transitions provides valuable information on the electronic structure and potential applications of the complex in optical materials. nih.govlibretexts.org
| Technique | Observation | Significance |
| UV-Vis Spectroscopy | Assignment of charge transfer bands. nih.gov | Provides insight into the electronic structure and transitions within the complex. |
| Good agreement between experimental and calculated spectra. nih.gov | Validates theoretical models of the complex's electronic properties. | |
| For a related Cd(II) complex, a peak absorption was noted at 290 nm. nih.gov | Indicates electronic transitions related to ligand-metal coordination. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy (e.g., Charge Transfer Transitions)
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within this compound. The spectra of transition metal complexes like this are often characterized by intense charge transfer (CT) bands. libretexts.org These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based, or vice versa. libretexts.org
For this compound, the most significant of these are Ligand-to-Metal Charge Transfer (LMCT) transitions. libretexts.org In an LMCT process, an electron is excited from the diethyldithiocarbamate ligand, which has filled molecular orbitals, to the empty or partially filled d-orbitals of the cadmium(II) ion. libretexts.org This can be conceptualized as an internal oxidation-reduction event. libretexts.org These LMCT bands are selection-rule allowed, resulting in high molar absorptivity values (ε > 50,000 L mol⁻¹ cm⁻¹) and, consequently, very intense absorptions in the UV-Vis spectrum. libretexts.org The high probability of these transitions is a defining characteristic of the compound's electronic structure. In the UV-visible spectrum of a cadmium(II) complex with a different bidentate ligand, bis-thiosemicarbazone, absorption bands were observed at 265 nm and 410 nm, which were assigned to π→π* transitions. semanticscholar.orgnih.gov Upon complexation with cadmium, a new peak appeared at 290 nm, indicating coordination to the metal ion. nih.gov
Mass Spectrometry (e.g., TOF MS ES+)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is instrumental in confirming the structure of metal complexes. While specific Time-of-Flight (TOF) Mass Spectrometry with Electrospray Ionization (ES+) data for this compound is not detailed in the provided context, the general behavior of dithiocarbamate complexes under ESI-MS conditions offers relevant insights. Divalent metal ions, including cadmium, are known to form 2:1 complexes with the diethyldithiocarbamate ligand. researchgate.net
Studies on various metal-dithiocarbamate complexes using ESI-MS have shown the observation of the [M+H]⁺ species, where 'M' represents the neutral complex molecule. researchgate.net This indicates that during the electrospray process, the neutral complex can be protonated, allowing for its detection in the positive ion mode. This technique is particularly suitable for analyzing organometallic species that may be thermally unstable or have low volatility. researchgate.net In a related application, sodium diethyldithiocarbamate (NaDDC) has been used as a chelator to extract cadmium from biological matrices before analysis by inductively coupled plasma mass spectrometry (ICP-MS), demonstrating the strong complexing ability of the ligand with cadmium. nih.gov
X-ray Diffraction (XRD) Techniques
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to confirm the phase purity and crystallinity of bulk this compound. The analysis involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique fingerprint for the crystalline solid.
The experimental PXRD pattern of a synthesized sample can be compared with a simulated pattern derived from single-crystal X-ray diffraction data or standard patterns from databases. researchgate.netmdpi.com A good match between the peak positions and intensities of the experimental and reference patterns confirms the successful synthesis of the desired crystal structure and indicates the purity of the bulk material. researchgate.net This method is crucial for verifying that the bulk sample consists of a single, homogenous crystalline phase before further characterization or application.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive and detailed information about the molecular structure of this compound at the atomic level. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. mdpi.com
Structural studies on related cadmium dithiocarbamate complexes reveal important coordination characteristics. For instance, in a morpholine-derived cadmium dithiocarbamate, SCXRD analysis showed that the cadmium center is involved in secondary Cd···S bonding, leading to a distorted octahedral geometry and the formation of a one-dimensional coordination polymer. scispace.com This type of detailed structural information is fundamental to understanding the compound's chemical properties and reactivity.
Below is a table with representative crystallographic data for a related cadmium dithiocarbamate complex, illustrating the type of information obtained from SCXRD.
| Parameter | Value for {Cd[S2CN(CH2CH2)2O]2}n |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6136(3) |
| b (Å) | 7.7303(4) |
| c (Å) | 8.1923(4) |
| α (°) | 104.918(2) |
| β (°) | 107.601(2) |
| γ (°) | 96.209(2) |
| Volume (ų) | 369.34(3) |
| Z | 1 |
Data sourced from a study on a morpholine-derived cadmium dithiocarbamate, which is structurally related to this compound. scispace.com
Electron Microscopy and Surface Analysis
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Morphology and Size
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for characterizing the morphology, size, and crystal structure of nanoparticles. This compound is utilized as a single-source precursor for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles through thermolysis. nih.gov HRTEM allows for the direct visualization of these nanoparticles, providing accurate measurements of their dimensions and shape. ekb.egmdpi.com
When this compound was used as a precursor in the presence of different capping agents like oleylamine (B85491) (OLA) or hexadecylamine (B48584) (HDA), CdS nanoparticles with distinct morphologies were produced. nih.gov For example, thermolysis in OLA resulted in oval-shaped nanoparticles, while using HDA led to the formation of rod-shaped nanoparticles. nih.gov HRTEM analysis is essential for determining the size distribution and average particle size, which are critical properties influencing the nanoparticles' optical and electronic behavior. nih.gov
The table below summarizes the morphological data of CdS nanoparticles synthesized using this compound as a precursor.
| Capping Agent | Nanoparticle Morphology | Average Particle Size (nm) |
|---|---|---|
| Oleylamine (OLA) | Oval | 16.74 ± 2.78 |
| Hexadecylamine (HDA) | Rod-shaped | Length: 29.90 ± 5.32, Breadth: 11.31 ± 2.37 |
Data derived from the synthesis of CdS nanoparticles using a Cadmium(II) diethyl dithiocarbamate complex. nih.gov
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro and nanoscale. In the context of this compound, SEM analysis provides crucial insights into the physical characteristics of the compound, such as particle size, shape, and aggregation.
Research findings have demonstrated varied morphologies for cadmium-containing compounds depending on the synthesis or deposition method. For instance, studies on cadmium sulfide (CdS) thin films, a related cadmium compound, have shown that the surface morphology can be controlled by deposition parameters. Different preparation techniques can yield surfaces that are compact and without voids, or feature spherical grains, and even dense fibrous structures. espublisher.com The morphology of cadmium telluride (CdTe) thin films has also been shown to be tunable by regulating deposition pressure, which influences grain size and film thickness. researchgate.net While specific SEM images for this compound are not provided in the search results, the principles of SEM analysis and the observed morphological diversity in other cadmium compounds suggest that this compound likely exhibits a range of surface features depending on its preparation and processing. Advanced environmental SEM (A-ESEM) techniques now even allow for the imaging of sensitive nano-structures in their native, wet state, which could provide unprecedented detail on the surface of this compound. nih.gov
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXA) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with SEM to provide qualitative and quantitative information about the elemental composition of the material being imaged. bruker.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org
When a sample of this compound is analyzed by EDS, the resulting spectrum would be expected to show characteristic X-ray peaks corresponding to cadmium (Cd), sulfur (S), nitrogen (N), and carbon (C). The relative intensities of these peaks can be used to determine the elemental composition of the sample. EDS is a valuable tool for confirming the presence and relative abundance of the constituent elements in this compound, ensuring the purity of the synthesized compound. Studies on other cadmium-containing materials have successfully used EDS to confirm the presence of cadmium and other elements. For example, in the analysis of granules in plant cells exposed to cadmium, EDS revealed a strong accumulation of cadmium along with sulfur. researchgate.net This demonstrates the utility of EDS in identifying and quantifying elemental composition in various matrices.
Table 1: Expected Elemental Peaks in EDS Analysis of this compound
| Element | Symbol | Expected X-ray Lines |
| Cadmium | Cd | Lα, Lβ |
| Sulfur | S | Kα |
| Nitrogen | N | Kα |
| Carbon | C | Kα |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. unimi.it The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material's surface. unimi.it
For this compound, XPS analysis can provide detailed information about the bonding environment of the cadmium, sulfur, nitrogen, and carbon atoms. The binding energies of the core-level electrons are sensitive to the chemical state of the atom. For example, the Cd 3d spectrum would show characteristic peaks (Cd 3d5/2 and Cd 3d3/2) whose binding energies can confirm the +2 oxidation state of cadmium in the complex. xpsfitting.comthermofisher.com Similarly, the S 2p, N 1s, and C 1s spectra can provide insights into the chemical environment of these elements within the diethyldithiocarbamate ligand. It has been noted that while the binding energy shifts for some cadmium compounds can be small, making chemical state differentiation challenging with XPS alone, the use of Auger peaks can aid in chemical state assignment. thermofisher.com
Table 2: Representative Binding Energies for Elements in Cadmium Compounds
| Element | Orbital | Binding Energy (eV) |
| Cd | 3d5/2 | ~405 |
| Cd | 3d3/2 | ~412 |
| S | 2p | ~162-164 |
| N | 1s | ~399-401 |
| C | 1s | ~284-286 |
Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.
Electrical and Thermal Characterization
AC Impedance Spectroscopy for Conductivity Studies
While specific studies on the AC impedance spectroscopy of this compound were not found in the provided search results, the technique is broadly applicable to understanding the conductivity mechanisms in such materials. For related cadmium-containing crystals, impedance studies have been used to determine the contribution of grains to the electrical properties. semanticscholar.org The variation of AC conductivity with frequency can also be investigated to understand the conduction mechanism, which in some materials is described by Jonscher's power law. semanticscholar.org Such studies on this compound would be valuable in determining its potential applications in electronic devices. The temperature dependence of the impedance can also reveal whether the material behaves as a semiconductor, insulator, or conductor. researchgate.net
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition of materials. uomustansiriyah.edu.iq TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. uomustansiriyah.edu.iqnih.gov
Studies on cadmium dithiocarbamate complexes have utilized TGA and DSC to elucidate their thermal properties. researchgate.net TGA of this compound and related complexes typically shows a multi-stage decomposition process. researchgate.net The initial weight loss may correspond to the loss of any solvent molecules, followed by the decomposition of the organic ligands at higher temperatures. The final residue is often cadmium sulfide (CdS). sphinxsai.com The decomposition temperatures provide information about the thermal stability of the compound. For instance, some cadmium dithiocarbamate complexes have been shown to be stable up to 200°C or even 400°C before undergoing decomposition. sphinxsai.com
DSC provides complementary information by identifying whether the decomposition processes are endothermic or exothermic. researchgate.net For example, melting is an endothermic process that would appear as a peak on a DSC curve. The combination of TGA and DSC allows for a comprehensive understanding of the thermal decomposition pathways of this compound.
Table 3: Summary of Thermal Decomposition Data for Cadmium Dithiocarbamate Complexes
| Technique | Observation | Interpretation |
| TGA | Multi-stage weight loss | Stepwise decomposition of the complex |
| Final residue corresponds to CdS | Formation of a stable inorganic product | |
| DSC | Endothermic/Exothermic peaks | Phase transitions (e.g., melting) and decomposition events |
Computational Chemistry and Theoretical Investigations of Cadmium Diethyldithiocarbamate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of cadmium dithiocarbamate (B8719985) complexes. researchgate.net Calculations, often employing the B3LYP functional, provide a detailed picture of electron distribution and molecular orbitals. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of the complex. The energy gap between the HOMO and LUMO (E_gap) is a key parameter indicating the molecule's chemical stability and reactivity. edu.krdresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net In related dithiocarbamate complexes, the HOMO and LUMO are often located on the CS₂M group (where M is the metal), highlighting the role of this moiety in the electronic transitions. bohrium.com
Mulliken atomic charge (MAC) distribution can also be calculated to understand the electronic dispersion in the molecule's normal modes. nih.gov
Table 1: Quantum Chemical Reactivity Descriptors This table outlines key descriptors derived from HOMO and LUMO energies that characterize the reactivity of a chemical species.
| Descriptor | Formula | Description |
| HOMO-LUMO Gap (E_gap) | E_LUMO - E_HOMO | Characterizes chemical stability and reactivity. edu.krd |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape; higher values indicate greater reactivity. edu.krd |
| Electronegativity (χ) | -μ = -(E_HOMO + E_LUMO) / 2 | Represents the ability of a molecule to attract electrons. edu.krd |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution; related to stability. edu.krdbohrium.com |
| Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. edu.krd |
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of Cadmium diethyldithiocarbamate (B1195824). Theoretical spectra for Fourier Transform Infrared (FT-IR), FT-Raman, and UV-Visible spectroscopy can be calculated and compared with experimental results to validate the computed structure and assign spectral bands. nih.govresearchgate.net
DFT calculations have been successfully used to assign the vibrational modes in the FT-IR and FT-Raman spectra of bis(diethyldithiocarbamate)Cd(II). nih.gov Good agreement between the calculated and experimental vibrational spectra confirms the accuracy of the computed molecular structure. nih.gov For instance, the characteristic thiocarbonyl (C=S) stretching frequencies in the IR spectra of cadmium dithiocarbamate complexes have been identified through such comparative studies. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. nih.govjyu.fi For Cadmium diethyldithiocarbamate, experimental UV-Vis spectra show characteristic charge transfer bands that can be assigned with the aid of theoretical calculations. nih.gov
Theoretical Studies on Complex Stability and Reactivity
Theoretical studies provide significant insights into the stability and reactivity of this compound. The stability of the complex can be evaluated by analyzing calculated thermodynamic parameters and the HOMO-LUMO energy gap. jyu.fisemanticscholar.org A larger energy gap is indicative of higher stability and lower reactivity. bohrium.com
Quantum chemical descriptors such as hardness (η), softness (S), and chemical potential (μ) are calculated from HOMO and LUMO energies to quantify reactivity. edu.krd A complex with high hardness and low chemical potential is predicted to be more stable and less reactive. edu.krdbohrium.com
Computational Modeling of Coordination Environments and Geometrical Parameters
Computational modeling is essential for determining the precise geometrical parameters and coordination environment of this compound. Geometry optimization is typically the first step in a computational study, yielding data on bond lengths, bond angles, and dihedral angles. mdpi.combohrium.com
For this compound, the solid state is characterized by a binuclear structure, [Cd₂(S₂CNEt₂)₄], where the two halves of the molecule are related by a center of symmetry. mdpi.com In this dimer, each cadmium atom is coordinated by four sulfur atoms from two chelating dithiocarbamate ligands and one sulfur atom from a bridging ligand, resulting in a five-coordinate environment. rsc.orgresearchgate.net The geometry is often described as distorted square pyramidal. mdpi.com
DFT calculations have been used to validate the unusual pseudo-tetrahedral molecular structure around the Cd(II) cation in the monomeric form. nih.govresearchgate.net In other related cadmium dithiocarbamate complexes, theoretical calculations have predicted a tetrahedral geometry around the Cd(II) ion, which can be slightly distorted depending on the nature of other coordinated ligands. mdpi.com The calculated bond lengths and angles from these models generally show good agreement with data obtained from single-crystal X-ray diffraction studies. bohrium.com
Table 2: Selected Calculated Geometrical Parameters for Cadmium Dithiocarbamate Complexes This table presents examples of calculated bond angles for related cadmium dithiocarbamate phosphine (B1218219) complexes, illustrating how computational methods provide precise geometrical data.
| Complex | Parameter | Calculated Value (°) | Reference |
| [Cd(PAC-dtc)₂(dppe)] | P-Cd-P | 79.5 | mdpi.com |
| S-Cd-S | 122.5 | mdpi.com | |
| [Cd(PAC-dtc)₂(PPh₃)₂] | P-Cd-P | 109.2 | mdpi.com |
| S-Cd-S | 120.9 | mdpi.com |
(Note: PAC-dtc = N-picolyl-amine dithiocarbamate, dppe = 1,2-Bis(diphenylphosphino)ethane, PPh₃ = Triphenylphosphine)
Valence Bond Sum (VBS) Analysis
The Valence Bond Sum (VBS) or Bond Valence Sum (BVS) method is a straightforward yet powerful analytical tool used to estimate the oxidation state of a metal ion in a complex. sphinxsai.com The method is based on the principle that the sum of the bond valences around a central atom should be equal to its atomic valence (oxidation state). rasayanjournal.co.in The calculation uses crystallographically determined metal-ligand bond distances. sphinxsai.com
For a wide range of zinc(II) and cadmium(II) dithiocarbamate complexes, including their adducts, VBS analysis has been consistently applied. orientjchem.orgsphinxsai.com These investigations have confirmed that the oxidation state of the central cadmium atom is +2, which aligns with its expected formal oxidation state. sphinxsai.comrasayanjournal.co.inresearchgate.net The BVS values for cadmium complexes are consistently found to be close to 2.0, irrespective of the coordination number or geometry around the metal center. researchgate.netorientjchem.org This result validates the correctness of the experimentally determined crystal structures. sphinxsai.comresearchgate.net
Interestingly, unlike in zinc dithiocarbamate complexes where the formation of adducts can cause significant changes in BVS values, cadmium complexes show no such observable changes. sphinxsai.com This is attributed to the larger ionic radius of cadmium, which can accommodate changes in coordination geometry with less strain and minimal effect on the Cd-S bond lengths. sphinxsai.com
Analytical Methodologies and Applications of Cadmium Diethyldithiocarbamate
Role as an Analytical Reagent for Metal Ion Determination
The primary role of Cadmium diethyldithiocarbamate (B1195824), Cd(DDTC)₂, as an analytical reagent is in the determination of other metal ions that form more stable dithiocarbamate (B8719985) complexes. Dithiocarbamates are powerful chelating agents that form stable, neutral complexes with a wide range of metal ions, making them highly useful in analytical chemistry for separation and preconcentration procedures. nih.govnih.gov
The stability of these metal-DDTC complexes generally follows the order: Hg(II) > Ag(I) > Cu(II) > Ni(II) > Co(II) > Pb(II) > Cd(II) > Fe(III) > Zn(II) > Mn(II). An ion higher in this series can displace one that is lower. For example, when a solution containing copper ions (Cu²⁺) is introduced to solid Cadmium diethyldithiocarbamate, the copper ions will displace the cadmium ions to form Copper(II) diethyldithiocarbamate, which can then be isolated and measured. This exchange reaction forms the basis for various analytical methods aimed at enriching and quantifying trace metals from complex sample matrices.
Pre-concentration and Separation Techniques
Pre-concentration and separation are critical steps in trace metal analysis, designed to increase the analyte concentration to a detectable level and to remove interfering substances from the sample matrix. This compound is employed in both solid-phase and liquid-liquid extraction techniques to achieve these goals.
In Solid Phase Extraction (SPE), freshly precipitated this compound can be used as a solid sorbent material for the pre-concentration of trace metal ions. When an aqueous sample containing a target metal ion (e.g., Cu²⁺ or Pb²⁺) is passed through a column packed with Cd(DDTC)₂, a displacement reaction occurs on the solid surface. The target metal ion, forming a more stable DDTC complex, is retained on the solid phase while the displaced cadmium ions and other non-reacting matrix components pass through.
After the extraction is complete, the captured metal-DDTC complex can be eluted from the column using a strong acid or an organic solvent. core.ac.ukeurasianjournals.com This process effectively enriches the target analyte from a large sample volume into a small volume of eluent, significantly increasing its concentration and improving detection limits for subsequent analysis. amanote.com This technique is particularly valuable for environmental water analysis where target metals are often present at very low concentrations.
Table 1: Metal-Exchange SPE Using this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Conditioning | A column is packed with freshly precipitated Cd(DDTC)₂ and rinsed. | Prepares the solid phase for sample loading. |
| 2. Sample Loading | The aqueous sample containing the target analyte (e.g., Cu²⁺) is passed through the column. | The target analyte displaces Cd²⁺ from the complex and is retained on the solid phase. |
| 3. Rinsing | The column is washed with deionized water. | Removes any remaining matrix interferences. |
| 4. Elution | A small volume of a suitable solvent (e.g., nitric acid or acetonitrile) is passed through the column. | The concentrated analyte is recovered from the solid phase for analysis. |
Liquid-Liquid Extraction (LLE) is a widely used method for separating analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. sci-hub.seresearchgate.netmdpi.com In this context, a solution of this compound in a water-immiscible organic solvent (like chloroform (B151607) or carbon tetrachloride) is vigorously mixed with an aqueous sample containing the target metal ions.
During mixing, metal ions from the aqueous phase that form more stable DDTC complexes than cadmium will migrate across the phase boundary, react with the Cd(DDTC)₂, and form their own DDTC complexes which are soluble in the organic phase. sci-hub.se After separation of the two layers, the organic phase contains the concentrated target analyte, effectively separated from the initial complex aqueous matrix. This is especially useful for biological samples where the matrix is intricate. nih.gov
Integration with Advanced Spectrometric Techniques
Following separation and pre-concentration, the enriched analytes must be accurately quantified. This compound-based extraction methods are readily coupled with various advanced spectrometric techniques.
Spectrophotometry is a common and accessible technique for quantitative analysis. Many metal-diethyldithiocarbamate complexes are intensely colored and exhibit strong absorbance at specific wavelengths in the UV-Visible spectrum. nih.gov For instance, the copper-diethyldithiocarbamate complex has a characteristic yellow-brown color and a maximum absorbance around 450 nm. nih.govmdpi.com
After an SPE or LLE procedure using Cd(DDTC)₂, the resulting metal-DDTC complex (e.g., Cu(DDTC)₂) in the organic eluent can be directly analyzed with a UV-Visible spectrophotometer. The concentration of the metal is determined by measuring the absorbance and comparing it to a calibration curve prepared from known standards.
Table 2: Spectrophotometric Properties of Selected Metal-DDTC Complexes
| Metal-DDTC Complex | Color | Approx. Wavelength of Max. Absorbance (λmax) |
|---|---|---|
| Copper(II) diethyldithiocarbamate | Yellow-Brown | ~450 nm nih.gov |
| Nickel(II) diethyldithiocarbamate | Green-Yellow | ~380 nm |
| Cobalt(II) diethyldithiocarbamate | Green | ~650 nm |
| Iron(III) diethyldithiocarbamate | Brown | ~515 nm |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals at ultra-trace levels (ng/L or parts per trillion). pjoes.com When coupled with LLE or SPE using this compound, the analytical power of ICP-MS is significantly enhanced. The extraction steps serve to remove complex matrix components that can cause signal suppression or polyatomic interferences in the plasma, leading to more accurate results. nih.govresearchgate.net
For the highest level of accuracy, Isotope Dilution (ID) ICP-MS can be used. ID-ICP-MS is a primary analytical method that involves adding a known amount of an enriched isotope of the target element to the sample. The altered isotopic ratio is then measured by ICP-MS. A crucial requirement for accurate ID-ICP-MS is the chemical separation of the analyte from interfering isobars (isotopes of other elements with the same mass). The selective extraction provided by the diethyldithiocarbamate complex effectively removes many potential isobaric interferences. For example, tin (Sn) can interfere with the measurement of certain cadmium isotopes, but an LLE step with sodium diethyldithiocarbamate has been shown to reduce tin signals by a factor of 300, enabling accurate cadmium determination by ID-ICP-MS. nih.gov This same principle of interference removal is beneficial when using Cd(DDTC)₂ to isolate other target metals for subsequent ID-ICP-MS analysis.
Flame Atomic Absorption Spectrometry (FAAS) and Graphite (B72142) Furnace AAS (GFAAS)
Flame Atomic Absorption Spectrometry (FAAS) and Graphite Furnace Atomic Absorption Spectrometry (GFAAS) are two of the most common techniques for the determination of cadmium. The formation of the this compound complex is often a critical step in these analytical procedures, serving to preconcentrate the analyte and separate it from interfering matrix components.
In FAAS, the this compound complex is typically extracted into an organic solvent, which is then aspirated into the flame. This extraction step enhances the sensitivity of the method. For instance, a method involving the extraction of the Cd(II)-diethyldithiocarbamate (DDTC) complex with 1-heptanol (B7768884) has been developed for the determination of cadmium in rice samples. The strong complexing ability of DDTC and the high thermal decomposition of the resulting complex in the air-acetylene flame contribute to a high transport efficiency and a strong absorbance signal amanote.com. The main analytical wavelength for cadmium determination is 228.8 nm amanote.comresearchgate.net. The sensitivity of FAAS can be further enhanced by using techniques like the slotted quartz tube (SQT), which can increase the residence time of the atoms in the optical path researchgate.net.
GFAAS offers significantly lower detection limits compared to FAAS and is suitable for the determination of trace and ultra-trace amounts of cadmium. In GFAAS, a small volume of the sample, often after a preconcentration step involving the formation of this compound, is introduced into a graphite tube. The tube is then heated in a programmed sequence to dry, ash, and atomize the sample. A method for the determination of nanogram per liter levels of cadmium in seawater utilizes cloud point extraction to preconcentrate the Cd-DDTC complex before GFAAS analysis nih.gov. This technique has been shown to achieve detection limits as low as 2.0 ng L⁻¹ nih.gov. The use of matrix modifiers is often necessary in GFAAS to stabilize the analyte during the pyrolysis step and to reduce interferences.
The analytical performance of these methods is summarized in the table below.
| Technique | Sample Matrix | Chelating Agent | Extraction/Preconcentration | Detection Limit | Linearity Range | Reference |
| FAAS | Rice | Sodium diethyldithiocarbamate (DDTC) | Ultrasound-assisted dispersive liquid-liquid microextraction | - | - | amanote.com |
| FAAS | Fertilizer | Manganese-diethyldithiocarbamate | Solid-phase extraction | - | - | researchgate.net |
| GFAAS | Seawater | Diethyldithiocarbamate (DDTC) | Cloud Point Extraction | 2.0 ng L⁻¹ | 10.0-200.0 ng L⁻¹ | nih.gov |
| GFAAS | Workplace Air | - | Microwave Digestion | 0.0019 µg/m³ | - | nih.gov |
| GFAAS | Fish | - | Microwave Digestion | 6.8 µg kg⁻¹ | 1.0-10.0 µg L⁻¹ | mdpi.com |
| GFAAS | Chocolate | - | Microwave Digestion | 0.029 µg/L | 2-10 µg/L | uobaghdad.edu.iq |
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES/OES)
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful technique for multi-element analysis, including the determination of cadmium. Similar to AAS techniques, the formation of the this compound complex can be employed as a preconcentration and separation step to enhance the sensitivity and reduce matrix effects.
In ICP-AES, the sample, often the extracted this compound complex dissolved in a suitable solvent, is introduced into an argon plasma. The high temperature of the plasma excites the cadmium atoms, which then emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of cadmium in the sample. Common emission lines for cadmium include 214.438 nm, 226.502 nm, and 228.802 nm.
The use of preconcentration techniques is particularly beneficial when analyzing samples with very low cadmium concentrations or complex matrices. A liquid-liquid extraction procedure using sodium diethyldithiocarbamate has been modified and tested for the analysis of cadmium in various biological matrices by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a related technique with even lower detection limits. This extraction helps to remove interfering species that could affect the accuracy of the determination.
The performance characteristics of ICP-AES/OES methods for cadmium determination are highlighted below.
| Technique | Sample Matrix | Chelating Agent | Preconcentration | Key Findings | Reference |
| ICP-MS | Biological Matrices | Sodium diethyldithiocarbamate (NaDDC) | Liquid-liquid extraction | Successful removal of interferences, enabling accurate isotope ratio measurements. | |
| ICP-OES | Pea Plants | - | - | Recovery for Cd quantification was determined at 94.9±4.3%. | |
| ICP-OES | Cocoa Beans | - | Microwave Digestion | Quantification limit of 0.043 mg kg⁻¹. |
Method Development and Validation for Environmental and Biological Samples
The development and validation of analytical methods for the determination of this compound are crucial to ensure the accuracy and reliability of the results. This involves the optimization of various experimental parameters and a thorough evaluation of the method's performance.
The efficiency of the extraction of the this compound complex is highly dependent on several factors that need to be carefully optimized.
pH: The pH of the aqueous solution plays a critical role in the formation of the metal chelate. For the extraction of cadmium with phenylpiperazine dithiocarbamate, the adsorption of the complex on activated carbon was found to be optimal in the pH range of 5 to 9, with a pH of 6.0-6.5 being chosen for further studies. Similarly, in a method for the simultaneous determination of lead and cadmium using zinc-diethyldithiocarbamate, the optimal pH range was investigated.
Extraction Period: The time required to achieve quantitative extraction of the metal complex needs to be determined. For the solid-phase extraction of cadmium using phenylpiperazine dithiocarbamate and activated carbon, a stirring time of 30 minutes was found to be sufficient for complete extraction.
Concentration of Chelating Agent: The concentration of diethyldithiocarbamate must be sufficient to ensure complete complexation of the cadmium ions. In a cloud point extraction method, the concentration of DDTC was one of the parameters evaluated and optimized to maximize extraction efficiency nih.gov.
Other Parameters: Other factors that can influence the extraction and measurement include the type and volume of the extraction solvent, the temperature, and the ionic strength of the sample solution.
A comprehensive validation of the analytical method involves the assessment of several key performance parameters.
Recoveries: Recovery studies are performed to evaluate the accuracy of the method by analyzing samples spiked with a known amount of the analyte. Recoveries for cadmium determination using various methods involving diethyldithiocarbamate chelation have been reported in the range of 90% to 100%. In a study on the determination of cadmium in fish, the recovery of the spiked analyte was 93.69% mdpi.com. For the analysis of cadmium in biological matrices using liquid-liquid extraction with sodium diethyldithiocarbamate, recoveries ranged from 20% to 73%.
Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected. For the determination of cadmium in seawater by GFAAS after cloud point extraction, a detection limit of 2.0 ng L⁻¹ was achieved nih.gov. A validated method for cadmium in fish using GFAAS reported a limit of quantification (LOQ), which is higher than the LOD, of 6.8 µg kg⁻¹ mdpi.com.
Reproducibility: The reproducibility of a method is assessed by its relative standard deviation (RSD). For the GFAAS determination of cadmium in seawater, the RSD was less than 4.7% nih.gov. In a method for the simultaneous determination of lead and cadmium, the RSD values did not exceed 1.27%.
Linearity: The linearity of the method is the range of concentrations over which the analytical signal is directly proportional to the analyte concentration. For the GFAAS analysis of cadmium in seawater, the analytical curve was linear in the range of 10.0-200.0 ng L⁻¹ nih.gov. A method for the simultaneous determination of lead and cadmium showed a linear range of 0.1 – 14 µg ml⁻¹ for cadmium.
The following table summarizes the analytical performance of some validated methods.
| Parameter | Method | Sample Matrix | Value | Reference |
| Recovery | FAAS with SPE | Water | 90-100% | |
| Recovery | GFAAS | Fish | 93.69% | mdpi.com |
| Recovery | ICP-MS with LLE | Biological Matrices | 20-73% | |
| Detection Limit | GFAAS with CPE | Seawater | 2.0 ng L⁻¹ | nih.gov |
| Limit of Quantification | GFAAS | Fish | 6.8 µg kg⁻¹ | mdpi.com |
| Reproducibility (RSD) | GFAAS with CPE | Seawater | < 4.7% | nih.gov |
| Reproducibility (RSD) | FAAS with SPE | Water | < 1.27% | |
| Linearity | GFAAS with CPE | Seawater | 10.0-200.0 ng L⁻¹ | nih.gov |
| Linearity | FAAS with SPE | Water | 0.1-14 µg ml⁻¹ |
Spectral and matrix interferences can significantly affect the accuracy of atomic absorption and emission spectrometric methods. The use of this compound in the analytical procedure is itself a strategy to mitigate these interferences.
Matrix Interferences: The extraction of the this compound complex into an organic solvent effectively separates the analyte from the bulk of the sample matrix, which often contains high concentrations of salts and other components that can suppress or enhance the analytical signal. For example, the determination of trace cadmium in rice samples with complex matrices is challenging without a pre-treatment procedure like extraction amanote.com. The successful removal of interferences from biological matrices through liquid-liquid extraction of the Cd-DDC complex has been demonstrated for ICP-MS analysis.
Spectral Interferences: Spectral interferences occur when the absorption or emission line of another element overlaps with that of the analyte. While atomic absorption spectrometry is known for its high selectivity, interferences can still occur. The extraction of the cadmium complex can help to remove interfering elements. In ICP-MS, polyatomic interferences can be a significant issue. For instance, tin (Sn) can interfere with the determination of certain cadmium isotopes. It was found that extraction with sodium diethyldithiocarbamate reduced Sn signals by 300-fold, though some residual interference remained.
Other strategies to overcome interferences include the use of background correction techniques in AAS, the careful selection of analytical lines in AES, and the use of matrix modifiers in GFAAS.
Application as a Solid Dispersant in Liquid Chromatography
The primary application of this compound in the context of chromatography is as a stable metal chelate that can be separated and quantified, rather than as a solid dispersant. The complex is formed to facilitate the separation of cadmium from other metals and the sample matrix prior to or during chromatographic analysis.
In high-performance liquid chromatography (HPLC), particularly in reverse-phase mode, metal ions are often converted into neutral, nonpolar chelates to enable their separation on a nonpolar stationary phase. While research has been conducted on the use of dialkyldithiocarbamates for the separation of various metal chelates, including cadmium, the focus is on the separation of the complex itself. For instance, dihexyldithiocarbamate, a derivative of diethyldithiocarbamate, has been used for the reverse-phase HPLC separation of Cd(II), Fe(III), Cu(II), and Co(III) chelates researchgate.net.
In the context of solid-phase extraction (SPE), a technique often coupled with liquid chromatography, diethyldithiocarbamate is used as a chelating agent to retain metal ions on a solid support. For example, an Amberlite XAD-2010 resin has been used for the preconcentration of several metal ions, including cadmium, after their complexation with sodium diethyldithiocarbamate, prior to their determination by AAS. In this application, the diethyldithiocarbamate facilitates the sorption of the metal onto the solid phase, but the this compound complex itself is not acting as a dispersant for the chromatographic process.
Therefore, while this compound is integral to certain chromatographic methods for cadmium analysis, its role is that of the analyte species being separated, not as a solid dispersant that aids in the separation of other compounds.
Environmental Chemistry and Degradation Mechanisms of Dithiocarbamate Analogues
Environmental Fate Processes of Dithiocarbamates (General Class)
Dithiocarbamates are generally characterized by their relatively rapid degradation in the environment through processes like photolysis and hydrolysis. nih.govnih.gov Despite this, they are among the most frequently detected pesticides in some regions, occasionally exceeding maximum residue levels. nih.govnih.gov Their mobility in soil can vary from low to moderate, and when released into water, they tend to adsorb to particulate matter and sediments. sci-hub.st Volatilization from water or soil is not considered a major dissipation pathway for most dithiocarbamates. sci-hub.st
Photodegradation and Hydrolysis Pathways
The degradation of dithiocarbamates in the environment is significantly driven by photodegradation and hydrolysis. nih.govnih.govsci-hub.st Ethylene (B1197577) bisdithiocarbamates (EBDCs) are known to be unstable in the presence of moisture and oxygen, leading to rapid decomposition in water. who.int The rate of hydrolysis is pH-dependent, with faster degradation occurring under more acidic conditions. researchgate.net For instance, the half-life of thiram (B1682883), a dimethyldithiocarbamate (B2753861), is significantly shorter at pH 5 (77 days) compared to pH 9 (<1 day). fao.org Photolysis can also be a significant degradation route, with the photodegradation half-life of thiram in water at pH 5 being reported as 8.8 hours. fao.org
The general mechanism of hydrolysis for many dithiocarbamates involves the splitting off of carbon disulfide (CS2) and hydrogen sulfide (B99878). nih.govwho.int For example, under slightly acidic conditions, sodium diethyl dithiocarbamate (B8719985) decomposes to produce carbon disulfide and a salt of diethylamine. cdnsciencepub.com Similarly, disodium (B8443419) ethylene bisdithiocarbamate (nabam) decomposes in acidic conditions to yield nearly equal volumes of hydrogen sulfide and carbon disulfide. cdnsciencepub.com
Microbial Degradation and Biotransformation
Soil microorganisms play a crucial role in the metabolism and degradation of dithiocarbamates. nih.govwho.int These microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen. nih.gov Studies have shown that the degradation of methyl isothiocyanate (MITC), a breakdown product of some dithiocarbamates, is faster in non-sterilized soil compared to sterilized soil, indicating the importance of biological degradation. apsnet.org Several bacterial genera, including Alcaligenes, Pseudomonas, and Hypomicrobium, have been identified in microbial consortia capable of degrading dithiocarbamates. google.com The process of accelerated degradation, where repeated applications of a pesticide lead to a more rapid breakdown, has been observed for metam (B94612) sodium and is attributed to the enrichment of indigenous microbial degraders. apsnet.org
Factors Influencing Degradation Rates (e.g., pH, Oxygen, Moisture, Cation Type)
Several environmental factors significantly influence the rate at which dithiocarbamates degrade. who.intnih.gov
| Factor | Influence on Dithiocarbamate Degradation |
| pH | Acidic conditions generally accelerate hydrolysis. researchgate.netnih.gov For example, a decrease in pH from 12.25 to 4.69 increased the leaching of cadmium and lead from sodium dimethyl dithiocarbamate (SDD)-stabilized residues. nih.gov Alkyl dithiocarbamates, however, are noted to be more stable in alkaline mediums. nih.govwho.int |
| Oxygen | The presence of oxygen is a key factor, particularly for the degradation of EBDCs. who.int Aerated conditions can lead to oxidative damage and accelerate the decomposition of dithiocarbamates. nih.gov |
| Moisture | Moisture is essential for the hydrolysis of dithiocarbamates. who.int EBDCs are particularly unstable in the presence of moisture, leading to rapid decomposition. who.int |
| Cation Type | The type of metal cation complexed with the dithiocarbamate ligand can significantly affect its stability and degradation rate. who.intresearchgate.netoup.com Complexation with metals like cadmium, copper, and zinc can inhibit acid-catalyzed hydrolysis. oup.com Copper, in particular, has been shown to have a profound effect, increasing the degradation half-life of dimethyldithiocarbamate (DMDC) to over 20 days, regardless of pH. oup.com |
| Temperature | Higher temperatures can accelerate the decomposition of dithiocarbamates. Heating SDD-stabilized residues to 100°C for two days significantly increased the concentrations of leached cadmium and lead. nih.gov |
Formation of Environmentally Relevant Metabolites and Breakdown Products
The degradation of dithiocarbamates leads to the formation of various metabolites and breakdown products, some of which are of toxicological concern. nih.govwho.int A primary and significant degradation product of EBDCs is ethylenethiourea (B1671646) (ETU). nih.govwho.intcoresta.org ETU is formed through the decomposition of EBDCs in the presence of moisture and oxygen. nih.gov It is water-soluble and mobile in the environment. nih.govwho.int Other breakdown products include carbon disulfide (CS2), hydrogen sulfide, and various other derivatives. nih.govwho.int The analysis of dithiocarbamate residues is often performed indirectly by measuring the amount of CS2 evolved during acid digestion. fao.orgeurofins.de
The table below lists some of the common metabolites and breakdown products of dithiocarbamates.
| Parent Compound Class | Common Metabolites/Breakdown Products |
| Ethylene bisdithiocarbamates (EBDCs) | Ethylenethiourea (ETU), Propylenethiourea (PTU), Ethylene urea (B33335) (EU), Carbon disulfide (CS2), Hydrogen sulfide nih.govwho.int |
| Dialkyldithiocarbamates | Carbon disulfide (CS2), Dimethylamine (from thiram degradation) nih.govcdnsciencepub.comgoogle.com |
Impact on Metal Redistribution in Environmental Systems (e.g., Soil, Water)
Dithiocarbamates possess strong metal-chelating properties, which can influence the distribution and mobility of heavy metals in the environment. who.inttandfonline.comresearchgate.net This chelating ability is a key aspect of their fungicidal action and also has implications for their environmental impact. who.int
By forming stable complexes with metals, dithiocarbamates can alter the speciation and transport of metals in soil and water. oup.comtandfonline.com For instance, dithiocarbamates have been reported to cause a redistribution of heavy metals like lead and cadmium. who.int The formation of metal-dithiocarbamate complexes can increase the persistence of the dithiocarbamate ligand in the environment by slowing its degradation. oup.com This, in turn, can enhance the uptake of the complexed metals by organisms. oup.com The stability of these metal complexes is a critical factor; for example, copper complexes with dithiocarbamates are particularly stable and can persist in the environment. researchgate.netoup.com Dithiocarbamates are also used as precipitating agents in wastewater treatment to remove heavy metals. tandfonline.comresearchgate.net
Interaction with Enzymes in Environmental Contexts
The biological activity of dithiocarbamates is largely attributed to their ability to interact with and inhibit enzymes, particularly those containing metals. who.inttaylorandfrancis.com Their chelating properties allow them to bind to metal cofactors, such as copper and zinc, within enzymes, thereby disrupting their function. who.int This mechanism is central to their fungicidal properties but also extends to their interactions with enzymes in other organisms within the environment. taylorandfrancis.com
Future Research Directions and Emerging Applications
Development of Novel Cadmium Dithiocarbamate (B8719985) Complexes with Tailored Properties
The synthesis of new cadmium dithiocarbamate complexes with customized properties is a burgeoning area of research. Scientists are exploring the incorporation of various functional groups and ligands to modulate the chemical, physical, and biological characteristics of these complexes.
A notable approach involves the use of amino acids to create novel dithiocarbamate ligands. For instance, new cadmium(II) L-proline dithiocarbamate complexes have been synthesized. niscair.res.inresearchgate.net These complexes are of interest because the amino acid moiety can introduce biocompatibility and new functionalities. niscair.res.inresearchgate.net The coordination in these complexes typically occurs through the sulfur atoms of the dithiocarbamate group, with the carboxylate oxygen of the amino acid not participating in the coordination to the metal center. niscair.res.in
Another strategy is the creation of mixed ligand complexes. For example, complexes of cadmium(II) with N-picolyl-amine dithiocarbamate as the primary ligand and tertiary phosphine (B1218219) ligands as secondary ligands have been synthesized and characterized. mdpi.com The introduction of different phosphine ligands can influence the geometry and electronic properties of the final complex. mdpi.com Research has also been conducted on chiral monometallic dithiocarbamate complexes with pendant phenolic groups, which exhibit interesting photophysical properties. rsc.org
These novel complexes are being investigated for a range of applications. Their potential as single-source precursors for semiconductor nanoparticles is a significant driver of this research. niscair.res.inresearchgate.net Additionally, some novel dithiocarbamates have been synthesized and investigated for their potential as antagonists for cadmium intoxication. nih.gov
Table 1: Examples of Novel Cadmium Dithiocarbamate Complexes and Their Characteristics
| Complex Type | Ligands | Key Characteristics | Potential Applications |
|---|---|---|---|
| Amino Acid-Derived | L-Proline dithiocarbamate | Stable up to 200°C, produces CdS upon decomposition. niscair.res.in | Nanoparticle synthesis, thin film technology. niscair.res.inresearchgate.net |
| Mixed Ligand | N-picolyl-amine dithiocarbamate, tertiary phosphines | Tetrahedral geometry, varying bond angles depending on the phosphine ligand. mdpi.com | Antimicrobial agents, computational studies. mdpi.com |
| Chiral Complexes | Dithiocarbamate with pendant phenolic groups | Exhibit intense blue photoluminescence. rsc.org | Photophysical applications. rsc.org |
Exploration of Enhanced Precursor Materials for Nanomaterial Synthesis
Cadmium dithiocarbamate complexes are well-established as single-source precursors for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles. researchgate.netmdpi.combohrium.com This approach is advantageous as the pre-formed bond between the metal and sulfur in the precursor molecule allows for better stoichiometric control in the resulting nanomaterial. acs.org Future research is focused on designing precursors that offer greater control over the size, shape, and phase of the synthesized nanoparticles.
By modifying the alkyl or aryl groups on the dithiocarbamate ligand, researchers can influence the morphology of the resulting nanoparticles. mdpi.com For instance, the use of mixed alkyl-phenyl dithiocarbamate complexes has been shown to produce CdS nanoparticles with a hexagonal phase and a near-rice-shaped morphology. mdpi.combohrium.com The thermal decomposition of these precursors is a key step, and thermogravimetric analysis is often used to study this process, which typically shows a sharp decomposition to form the metal sulfide. mdpi.combohrium.comresearchgate.net
The solvothermal method is a common technique for the synthesis of CdS nanoparticles from these precursors, often using solvents like ethylenediamine. researchgate.net The resulting nanoparticles are characterized by a variety of techniques including X-ray diffraction (XRD), transmission electron microscopy (TEM), and UV-Vis spectroscopy to determine their crystal structure, morphology, and optical properties. mdpi.combohrium.com The quantum size effect is often observed in these nanoparticles, resulting in a blue-shift in their UV-Vis absorption spectra compared to bulk CdS. mdpi.combohrium.com
Table 2: Influence of Precursor Design on CdS Nanoparticle Properties
| Precursor Type | Synthesis Method | Resulting Nanoparticle Phase | Nanoparticle Morphology |
|---|---|---|---|
| Functionalized dithiocarbamates | Solvothermal with ethylenediamine | Hexagonal (wurtzite) | Not specified |
| N,N'-ethyl phenyl dithiocarbamate complex | Thermolysis at 180°C | Hexagonal | Near-rice shaped |
Refinement and Innovation in Analytical Methodologies for Ultra-Trace Analysis
The detection of trace and ultra-trace amounts of cadmium is crucial for environmental monitoring and human health. While many analytical methods exist for cadmium in general, there is ongoing research to develop more sensitive and selective methods, particularly for cadmium complexed with diethyldithiocarbamate (B1195824).
Solvent extraction followed by analytical techniques is a common approach. For instance, a method for determining ultra-trace amounts of cadmium in natural waters involves pre-concentrating the element as cadmium dithiocarbamate into Freon, followed by back-extraction and determination using anodic stripping voltammetry. rsc.org This method can reliably determine cadmium concentrations as low as 0.025 µg l–1. rsc.org
Other techniques are being explored to enhance detection limits and simplify sample preparation. For example, a micelle-mediated extraction methodology has been developed for the preconcentration and determination of trace levels of cadmium by molecular fluorescence, achieving a limit of detection of 8.38 x 10⁻⁴ µg L⁻¹. nih.gov Dynamic reaction cell inductively coupled plasma mass spectrometry (DRC-ICP-MS) is another powerful technique used to overcome interferences in the analysis of trace cadmium in environmental samples, reaching a limit of quantitation of 0.1 ng g⁻¹. nih.gov
Solid-phase extraction using freshly precipitated zinc-diethyldithiocarbamate has also been employed for the simultaneous determination of lead and cadmium in environmental samples. uobaghdad.edu.iq
Table 3: Comparison of Analytical Methods for Trace Cadmium Determination
| Method | Principle | Limit of Detection/Quantitation | Matrix |
|---|---|---|---|
| Solvent Extraction - Anodic Stripping Voltammetry | Pre-concentration as cadmium dithiocarbamate | 0.025 µg L⁻¹ | Natural waters |
| Micelle-Mediated Extraction - Molecular Fluorescence | Pre-concentration in surfactant-rich phase | 8.38 x 10⁻⁴ µg L⁻¹ | Water samples |
| DRC-ICP-MS | Elimination of oxide/hydroxide interferences | 0.1 ng g⁻¹ (LOQ) | Soil and sediment |
Advanced Computational Studies for Predictive Modeling of Reactivity and Structure
Computational chemistry plays an increasingly important role in understanding the structure, bonding, and reactivity of cadmium dithiocarbamate complexes. Density Functional Theory (DFT) is a powerful tool used to model the geometric and electronic properties of these molecules.
These studies can predict the geometry of the complexes, which is often found to be tetrahedral for cadmium(II) dithiocarbamate complexes. mdpi.com Computational models can also calculate bond lengths and angles, providing insights into the coordination environment of the cadmium ion. For example, in a mixed ligand complex, the Cd-S bond lengths were calculated to be in the range of 2.50-2.54 Å, and the Cd-P bond lengths were between 2.74 and 2.84 Å. mdpi.com The bond angles, such as the S-Cd-S and P-Cd-P angles, can also be determined and are influenced by the nature of the ligands. mdpi.com
These computational models are crucial for designing new complexes with desired properties. By predicting the structure and reactivity of hypothetical molecules, researchers can target their synthetic efforts towards the most promising candidates for specific applications.
Investigation of Environmental Transformations and Their Products
Understanding the environmental fate of cadmium diethyldithiocarbamate is essential for assessing its potential impact. Cadmium, in general, is a persistent environmental pollutant that can accumulate in soil, water, and living organisms. researchgate.netnih.govcdc.gov It can be released into the environment through both natural and industrial processes. cdc.gov
The mobility of cadmium in the environment is influenced by factors such as soil pH and the presence of organic matter. cdc.gov While cadmium can be immobilized by binding to organic matter, it can still be taken up by plants, thereby entering the food chain. cdc.govnih.gov
Specific to dithiocarbamates, their decomposition and interaction with cadmium in biological systems are of interest. Studies have shown that some dithiocarbamates can mobilize cadmium from its deposits in the body. nih.gov The mechanism of this mobilization is complex and may involve the formation of cadmium dithiocarbamate complexes that are then excreted. nih.govosti.gov The hydrolytic decomposition of dithiocarbamates and the ligand exchange reactions of their cadmium complexes are important factors in these processes. nih.gov
Future research will likely focus on identifying the specific transformation products of this compound in various environmental compartments and understanding the mechanisms of its biodegradation by microorganisms. nih.govnih.gov
Q & A
Q. How can researchers optimize the synthesis of CdS nanoparticles using Cd-DDTC as a precursor?
Cd-DDTC serves as a single-source precursor for CdS nanoparticles. Key parameters include:
- Solvent system : Ethylenediamine or 1-octadecene (1-ODE) at 180°C for 12 hours yields hexagonal-phase CdS nanorods .
- Ligand ratio : Oleic acid (OA) and oleylamine (OAm) stabilize nanocrystals, with OA:Cd ratios affecting particle size and luminescence .
- Dopant integration : Mn-doped CdS nanorods (Cd₁₋ₓMnₓS) are synthesized by adjusting the molar ratio of Cd-DDTC and Mn-DDTC precursors .
Methodological Tip: Monitor reaction kinetics via UV-Vis spectroscopy and TEM to validate crystallinity and size distribution.
Q. What are the critical parameters for using Cd-DDTC in cadmium extraction from environmental samples?
Displacement dispersive liquid-liquid microextraction (D-DLLME) with Cd-DDTC requires:
- pH control : Optimal extraction occurs at pH 6, where Cd-DDTC forms stable complexes with Cd²⁺ .
- Solvent selection : Carbon tetrachloride (CCl₄) as the extractant and acetone as the dispersant achieve >95% recovery in water samples .
- Displacement agents : Zn²⁺ ions displace Cd²⁺ from Cd-DDTC complexes, enhancing selectivity in complex matrices .
Validation: Couple with ICP-MS or AAS for quantification, ensuring detection limits <0.1 µg/L .
Q. Which analytical techniques employ Cd-DDTC for trace metal detection?
- Spectrophotometry : Cd-DDTC complexes with As³⁺ or Cd²⁺, measured at 520 nm (Ag-DDTC method) .
- Isotope dilution ICP-MS : Liquid-liquid extraction with Na-DDTC enables precise Cd isotope ratio analysis in biological matrices .
- Polarography : Cd-DDTC aids in masking interfering ions (e.g., Cu²⁺) during Cd quantification in alloys .
Data Validation: Include spike-and-recovery tests (85–110%) to confirm accuracy in heterogeneous samples .
Advanced Research Questions
Q. How can contradictions in Cd-DDTC’s efficacy in cadmium chelation therapy be resolved?
While Cd-DDTC mobilizes renal cadmium deposits, it increases brain cadmium due to BBB permeability of Cd-DDTC complexes . Key factors:
- Dosage timing : Administer Cd-DDTC within 30 minutes post-exposure to prevent Cd redistribution to the brain .
- Co-administration : Combine with EDTA to enhance urinary excretion and reduce neurotoxicity .
Experimental Design: Use radiolabeled ¹⁰⁹Cd in murine models to track organ-specific biodistribution .
Q. What factors influence Cd-DDTC’s role in enhancing quantum coherence in molecular qubits?
In vanadyl-Cd-DDTC complexes ([VO(Et₂dtc)₂]), spin relaxation mechanisms depend on:
- Low-energy vibrations : THz spectroscopy identifies vibrational modes (<2 THz) that correlate with magnetic relaxation times .
- Field dependence : Relaxation time (T₁) decreases at high magnetic fields (>0.5 T) due to Raman and direct processes .
Methodological Insight: Perform AC susceptibility measurements in frozen solutions to isolate solvent-induced decoherence .
Q. How can experimental designs address Cd-DDTC’s impact on cadmium bioavailability in contaminated soils?
- Soil immobilization : Apply nano-layered double hydroxides (LDH) intercalated with DDTC to reduce Cd bioavailability by 70–90% .
- Phytoremediation synergy : Co-apply Cd-DDTC with rice genotypes expressing OsHMA3 to limit Cd translocation to shoots .
Data Analysis: Use sequential extraction (BCR method) to quantify Cd partitioning into exchangeable, reducible, and residual fractions .
Q. What methodological challenges arise in studying Cd-DDTC’s coordination chemistry for optoelectronic applications?
- Solid-state vs. solution behavior : Cd-DDTC complexes exhibit polymorphism; single-crystal XRD is critical to resolve ligand geometry .
- Thermal decomposition : TGA-DSC reveals CdS nanoparticle formation at 220–250°C, with kinetics dependent on alkyl chain length in dithiocarbamates .
Advanced Technique: Pair XANES with DFT calculations to model Cd-S bond covalency in Cd-DDTC derivatives .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
